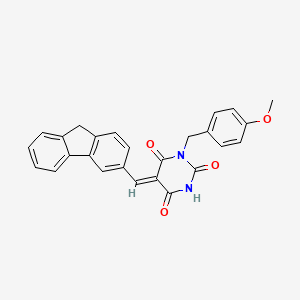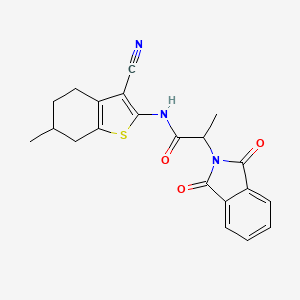![molecular formula C14H21BrN2O3S B5083988 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide](/img/structure/B5083988.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the sulfonyl group, the attachment of the bromophenyl group, and the formation of the amide linkage with the butyl and ethyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl group is likely to be planar due to the conjugation of the benzene ring, while the sulfonyl and amide groups could introduce some degree of polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the sulfonyl, bromophenyl, and amide groups. The bromine atom on the phenyl ring could potentially undergo electrophilic aromatic substitution reactions . The sulfonyl group might act as a good leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the polar sulfonyl and amide groups might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
This compound has also been studied for its potential applications in the treatment of neurological disorders. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
Mode of Action
It is known that the compound contains an l-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These functional groups may interact with biological targets in a specific manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, some sulfonyl compounds are known to participate in Suzuki–Miyaura cross-coupling reactions, a type of carbon–carbon bond-forming reaction .
Pharmacokinetics
The lipophilic character of the compound, expressed by the clogp value, suggests it may have good bioavailability and could potentially cross biological membranes effectively .
Result of Action
Preliminary studies suggest that it may have antimicrobial activity, particularly against gram-positive pathogens
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer to animals. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are several future directions for research on N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide. One area of future research is to further explore its potential applications in cancer research. Specifically, more studies are needed to determine the efficacy of this compound in various types of cancer and to identify the optimal dosage and administration methods.
Another area of future research is to explore the potential applications of this compound in the treatment of neurological disorders. More studies are needed to determine the optimal dosage and administration methods for this compound in these disorders.
Finally, more studies are needed to determine the safety and efficacy of this compound in humans. Clinical trials are needed to determine the optimal dosage and administration methods for this compound in humans and to identify any potential side effects.
Synthesemethoden
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide can be synthesized using a specific method that involves the reaction of N-ethyl-N-butylamine with 4-bromobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product, this compound. This method has been optimized to achieve high yields and purity of the compound.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The compound has been tested for antimicrobial action against bacterial and fungal strains . It has also been evaluated for antioxidant activity by DPPH, ABTS, and ferric reducing power assays .
Cellular Effects
Preliminary studies suggest that it may have potential as an antimicrobial agent, particularly against Gram-positive pathogens .
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-ethylamino]-N-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3S/c1-3-5-10-16-14(18)11-17(4-2)21(19,20)13-8-6-12(15)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIWCDGTLCFIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN(CC)S(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5083925.png)

![3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5083953.png)
methyl]phosphonate](/img/structure/B5083961.png)
![1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5083968.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1H-benzimidazole-6-carboxamide](/img/structure/B5083969.png)

![N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)
![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083984.png)
![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)
![2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide](/img/structure/B5083998.png)
![3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5084001.png)

